N-benzyl-2-(trifluoromethoxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)19-13-9-5-4-8-12(13)18-10-11-6-2-1-3-7-11/h1-9,18H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLMLXGJJGQJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Benzyl 2 Trifluoromethoxy Aniline and Its Analogues
N-Alkylation Approaches
N-alkylation stands as the primary strategy for forging the central nitrogen-carbon bond in N-benzyl-2-(trifluoromethoxy)aniline. This can be accomplished either indirectly through the reduction of an imine intermediate or directly via cross-coupling methodologies.
Reductive Amination Protocols
Reductive amination is a highly effective method for preparing secondary amines. It typically involves the condensation of a primary amine with an aldehyde or ketone to form an imine, which is then reduced in a subsequent step or in the same pot.
The formation of a Schiff base, or azomethine, is a reversible reaction between an amine and a carbonyl compound, which upon isolation or in situ generation, can be reduced to the corresponding amine. eijppr.comnih.govyoutube.com This two-step process begins with the condensation of 2-(trifluoromethoxy)aniline (B52511) with benzaldehyde (B42025), often catalyzed by a small amount of acid, to form the N-benzylidene-2-(trifluoromethoxy)aniline intermediate. researchgate.net This reaction is typically driven to completion by the removal of water.
The subsequent reduction of the C=N double bond is commonly achieved using hydride reagents. Sodium triacetoxyborohydride (B8407120) (STAB) is a particularly mild and selective reagent for this transformation, capable of reducing the imine in the presence of other functional groups. nih.gov Alternatively, sodium borohydride (B1222165) can be employed, often in an alcoholic solvent like methanol (B129727) or ethanol (B145695). This method has been successfully applied to a variety of substituted anilines and aldehydes, yielding the desired secondary amines in good yields. nih.gov
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Conditions | Product | Yield (%) | Ref |
| Alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates | Aniline (B41778) | NaBH(OAc)₃ (STAB) | 1,2-Dichloroethane | Room Temp, 18-24 h | Alkyl 2-(4-nitro-2-(((phenyl)amino)methyl)phenoxy)alkanoates | 71-88 | nih.gov |
| Alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates | 4-Methoxyaniline | NaBH(OAc)₃ (STAB) | 1,2-Dichloroethane | Room Temp, 18-24 h | Alkyl 2-(2-(((4-methoxyphenyl)amino)methyl)-4-nitrophenoxy)alkanoates | 75-92 | nih.gov |
| Benzaldehyde | m-Nitroaniline | - | Ethanol / Acetic Acid | - | (E)-N-benzylidene-3-nitroaniline (Schiff Base) | High | researchgate.net |
Table 1: Examples of Reductive Amination via Schiff Base Formation and Reduction.
Catalytic hydrogenation offers a direct, one-pot approach to reductive amination. In this process, 2-(trifluoromethoxy)aniline and benzaldehyde are mixed in the presence of a metal catalyst and a hydrogen source. patsnap.com The reaction proceeds through the in situ formation and subsequent reduction of the Schiff base on the catalyst surface.
Commonly used catalysts include palladium on carbon (Pd/C) and Raney Nickel. patsnap.commdpi.com The reaction is typically carried out under a hydrogen gas atmosphere, with pressures ranging from atmospheric to several bars. mdpi.comgoogle.com Solvents such as ethanol or methanol are frequently used. mdpi.com This method is advantageous as it often results in high yields and clean product formation, avoiding the use of stoichiometric metal hydride reagents. google.com For instance, the reduction of a related nitroaniline derivative using 10% Pd/C under 4 bar of hydrogen in ethanol proceeded smoothly to the corresponding amine in high yield. mdpi.com
| Substrate | Catalyst | Hydrogen Source | Conditions | Product | Yield (%) | Ref |
| N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline | 10% Pd-C | H₂ (4 bar) | EtOH, 25 °C, 6 h | N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | 97 | mdpi.com |
| Nitrobenzene | Ni/bentonite | H₂ | 250 °C, 0.1 MPa | Aniline | 92.9 | google.com |
| p-Chloronitrobenzene | Raney Ni | H₂ (1 atm) | 40 °C, 3 h | p-Chloroaniline | High | patsnap.com |
Table 2: Conditions for Catalytic Hydrogenation in Amine Synthesis.
Direct N-Alkylation with Halides and Alcohols
Direct coupling reactions catalyzed by transition metals represent a powerful and modern strategy for forming C-N bonds. These methods allow for the direct N-benzylation of 2-(trifluoromethoxy)aniline using benzyl (B1604629) halides or benzyl alcohols.
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds. princeton.educhemspider.com This palladium-catalyzed cross-coupling reaction can effectively couple an amine with an aryl or vinyl halide/triflate. For the synthesis of this compound, this would involve reacting 2-(trifluoromethoxy)aniline with a benzyl halide, such as benzyl bromide.
The catalytic system typically consists of a palladium precursor, like Pd(OAc)₂ or Pd₂(dba)₃, and a bulky, electron-rich phosphine (B1218219) ligand, such as BINAP or XPhos. chemspider.comnih.govnih.gov A base, commonly a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to facilitate the reaction. chemspider.comnih.gov While these reactions are powerful, they can be sensitive, and successful coupling of challenging substrates like electron-deficient anilines may require careful optimization of the catalyst, ligand, and base combination. acs.org
| Amine | Aryl Halide/Sulfonate | Palladium Source | Ligand | Base | Solvent | Conditions | Yield (%) | Ref |
| Cyclohexane-1,2-diamine | 2-Bromo-6-methylpyridine | [Pd₂(dba)₃] | (±)-BINAP | NaOBuᵗ | Toluene (B28343) | 80 °C, 4 h | 60 | chemspider.com |
| Benzylamine | Aryl perfluorooctanesulfonate | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 80-90 °C, 48 h | 76 | nih.gov |
| Morpholine | Aryl tosylate | Pd(II)/NHC complex | - | K₃PO₄ | t-AmOH | 120 °C, 18 h | High | acs.org |
Table 3: Representative Palladium-Catalyzed N-Arylation/Alkylation Reactions.
Copper-catalyzed N-alkylation, often referred to as the Ullmann condensation or Goldberg reaction, is a classical and still relevant method for C-N bond formation. wikipedia.orgorganic-chemistry.org This approach can utilize either benzyl halides or, in some variations, benzyl alcohols as the alkylating agent for 2-(trifluoromethoxy)aniline. Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 200 °C) and stoichiometric amounts of copper. wikipedia.org
Modern advancements have introduced milder conditions using catalytic amounts of a copper(I) or copper(II) salt (e.g., CuI, Cu(OAc)₂) often in the presence of a ligand, such as a diamine or an amino acid, which helps to solubilize the copper species and facilitate the catalytic cycle. mdpi.comacs.org The reaction typically requires a base, like K₂CO₃ or KOH, and is run in a polar aprotic solvent like DMF or DMSO. mdpi.com Copper-catalyzed methods using benzyl alcohol have also been developed, proceeding via an auto-transfer hydrogen methodology. These reactions offer a cost-effective alternative to palladium-catalyzed systems. nih.gov
| Amine | Alkylating Agent | Copper Source | Ligand/Additive | Base | Solvent | Conditions | Yield (%) | Ref |
| (3,5-bis(trifluoromethyl)phenyl)methanamine | 1-Fluoro-2-nitrobenzene | - | - | K₂CO₃ | DMF | 25 °C, 72 h | 98 | mdpi.com |
| Aniline | Benzyl Alcohol | Cu-Chromite | - | K₂CO₃ | o-Xylene | 110 °C, 8 h | - | |
| Aniline | o-Chlorobenzoic acid | CuI | Phenanthroline | KOH | - | High Temp | - | wikipedia.org |
| Phenol | Aryl Halide | Cu-NPs | - | Cs₂CO₃ | DMF | 120 °C | 65-92 | mdpi.com |
Table 4: Examples of Copper-Catalyzed N-Alkylation/Arylation Reactions.
Transition Metal-Free Alkylation Protocols
The direct N-alkylation of anilines with alcohols, a process often catalyzed by transition metals, has been adapted to proceed under metal-free conditions. This approach, known as borrowing hydrogen catalysis, typically involves the oxidation of an alcohol to an aldehyde, which then condenses with an amine to form an imine. Subsequent reduction of the imine yields the N-alkylated amine.
One such strategy employs a phenalenyl-based ligand as a catalyst. rsc.org For instance, the reaction of aniline with benzyl alcohol in the presence of a catalytic amount of a (N,O)-PLY molecule and a base like potassium tert-butoxide (KOtBu) in toluene at elevated temperatures can produce N-benzylaniline. rsc.org This method demonstrates the feasibility of N-alkylation without transition metals, offering a more sustainable synthetic route. rsc.org
Reductive amination represents another significant metal-free approach. This method involves the reaction of an aldehyde with an amine to form an imine, which is then reduced in situ. For example, the asymmetric reductive amination of aldehydes can be achieved using a chiral phosphoric acid catalyst, such as TRIP, in the presence of a Hantzsch ester as the reducing agent. nih.gov This process allows for the synthesis of chiral β-branched secondary amines from racemic α-branched aldehydes and anilines. nih.gov
A catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has also been reported, proceeding through a sequential imine condensation–isoaromatization pathway. nih.govbeilstein-journals.org This reaction between (E)-2-arylidene-3-cyclohexenones and primary amines offers a straightforward method to produce a variety of synthetically useful aniline derivatives under mild conditions. nih.govbeilstein-journals.org
Alternative C-N Bond Formation Strategies
Nucleophilic Aromatic Substitution (SNAr) Routes for Aniline Formation
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming C-N bonds in aromatic systems. semanticscholar.org This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile, such as an amine. semanticscholar.org The presence of electron-withdrawing groups positioned ortho or para to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack. semanticscholar.org
The synthesis of 2-(trifluoromethoxy)aniline can be achieved through an SNAr reaction. For instance, 1-chloro-2-(trifluoromethoxy)benzene (B1587001) can react with ammonia (B1221849) in the presence of a copper(I) chloride catalyst at high temperatures and pressures to yield the desired aniline derivative. google.com Similarly, nitro-halo aromatic compounds are valuable precursors for SNAr reactions, as the nitro group strongly activates the ring for nucleophilic attack. semanticscholar.org The resulting nitroaniline can then be reduced to the corresponding aniline.
The efficiency of SNAr reactions can be influenced by the solvent and reaction conditions. For example, the use of a polymeric additive like hydroxypropyl methylcellulose (B11928114) (HPMC) in water has been shown to facilitate SNAr reactions under mild, aqueous conditions. rsc.org
Multicomponent Reactions in Aniline Synthesis
Multicomponent reactions (MCRs) offer an efficient approach to synthesizing complex molecules, including substituted anilines, in a single step from three or more starting materials. mdpi.comrsc.org These reactions are highly atom-economical and can generate diverse molecular libraries. rsc.org
One example is the three-component synthesis of meta-substituted anilines from substituted methylvinyl ketones, N-acylpyridinium salts, and primary or secondary amines. rsc.org This metal- and additive-free method provides access to anilines with uncommon substitution patterns. rsc.org Another MCR involves the reaction of amines, aldehydes, and pyruvate (B1213749) derivatives to form highly functionalized γ-lactam derivatives, which can serve as precursors to complex aniline structures. nih.gov The reaction mechanism often involves the initial formation of imine and enamine intermediates, followed by a series of condensation and cyclization steps. nih.gov
The Strecker reaction, the first reported MCR, involves the reaction of an amine, an aldehyde or ketone, and a cyanide source to produce an α-aminonitrile. nih.gov This intermediate can be further elaborated to yield various amine-containing compounds. nih.gov
Introduction of Trifluoromethoxy Moieties in Aromatic Systems
The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal and materials chemistry due to its unique electronic properties and lipophilicity. scispace.com Its incorporation into aromatic rings can be achieved through several methods.
Strategies for Aromatic -OCF₃ Group Incorporation
The direct introduction of the -OCF₃ group onto an aromatic ring remains a significant challenge. One approach involves the use of electrophilic trifluoromethoxylating reagents. For example, 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II) can be used to introduce the -OCF₃ group ortho to an acetamido group on a benzene (B151609) ring. scispace.com This reaction proceeds via an N-(trifluoromethoxy)acetamido intermediate, which then rearranges to the final product. scispace.com
Another strategy involves the reaction of phenols with trifluoromethylsulfenyl chloride (CF₃SCl) to form p-hydroxyaryl trifluoromethyl sulfides. beilstein-journals.org The trifluoromethylthio group can then potentially be converted to a trifluoromethoxy group. The presence of electron-donating groups on the aromatic ring generally enhances the yield of these reactions. beilstein-journals.org
Trifluoromethylation of Amine Precursors
An alternative to direct trifluoromethoxylation is the trifluoromethylation of a suitable precursor, followed by conversion to the aniline. For instance, 1,3,5-tris(trifluoromethyl)benzene (B44845) can be deprotonated and iodinated, followed by a copper-catalyzed amination to yield 2,4,6-tris(trifluoromethyl)aniline. researchgate.net
Recent advances have also focused on the photoinduced trifluoromethylation of various substrates. rsc.org These methods often proceed under mild conditions and utilize photocatalysts to generate trifluoromethyl radicals from various fluorinated reagents. rsc.org Furthermore, a protocol for the trifluoromethylarylation of alkenes using anilines has been developed, employing hexafluoroisopropanol (HFIP) as a unique solvent that promotes the reaction without the need for transition metals or photocatalysts. nih.gov
The difluoroalkylation of anilines can also be achieved through photoinduced methods, providing access to a range of difluoroalkyl anilines under mild, transition-metal-free conditions. acs.org
Green Chemistry Considerations in Synthetic Protocols
The pursuit of greener synthetic methods for producing this compound and related secondary amines has led to significant innovations in reaction design. These approaches aim to replace traditional methods, which often rely on harsh reagents and generate considerable waste, with more sustainable alternatives.
While the direct N-benzylation of 2-(trifluoromethoxy)aniline without a catalyst or additive is not extensively documented, the principles of catalyst-free synthesis have been successfully applied to related reactions. For instance, a novel and environmentally friendly method for the synthesis of 2-substituted benzothiazoles has been developed through a three-component one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions. nih.gov This process, which involves the formation of multiple C-S and C-N bonds, highlights the potential for designing synthetic routes that circumvent the need for catalytic systems. nih.gov
Another relevant catalyst- and additive-free approach involves the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. This reaction proceeds smoothly through a sequential imine condensation–isoaromatization pathway, yielding a variety of aniline derivatives under mild conditions without the need for a metal catalyst. researchgate.net
In a similar vein, one-pot reactions of equimolar mixtures of anilines (like 4-methoxyaniline), phenyl isothiocyanate, and 2-bromoacetylbenzofuran in absolute ethanol have been shown to produce thiazol-2(3H)-imines in good yields without any catalyst. mdpi.com These examples demonstrate a growing trend towards developing inherently cleaner synthetic transformations by avoiding catalysts and additives where possible.
A plausible catalyst-free approach for the synthesis of this compound could involve the direct reaction of 2-(trifluoromethoxy)aniline with benzyl chloride or a related benzylating agent under thermal conditions, although this would require optimization to ensure selectivity and minimize the formation of byproducts.
Microwave irradiation has emerged as a powerful tool in synthetic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. This technology has been effectively applied to the synthesis of various nitrogen-containing compounds.
For example, the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and substituted anilines has been successfully achieved under microwave conditions, demonstrating the efficacy of microwaves in promoting aromatic nucleophilic substitution reactions. rsc.org Similarly, a rapid, microwave-assisted liquid-phase combinatorial synthesis of 2-(arylamino)benzimidazoles has been developed, where all reaction steps, including SNAr reactions, reductions, and cyclizations, were completed within minutes. nih.gov
The N-alkylation of anilines, a key step in the synthesis of this compound, has also been shown to be amenable to microwave assistance. A protocol using palladium on carbon (Pd/C) as a heterogeneous catalyst for the N-alkylation of anilines with primary amines under microwave dielectric heating has been developed. thieme-connect.com This method boasts high atom economy, with ammonia as the only byproduct. thieme-connect.com Furthermore, the monobenzylation of aromatic amines with benzylic alcohols has been achieved in good yields using samarium(II) iodide (SmI₂) as a catalyst under microwave conditions, with water being the sole byproduct. organic-chemistry.org
The synthesis of benzilidenebenzylamine derivatives has also been accomplished through microwave irradiation by reacting aromatic aldehydes and anilines, resulting in high yields and demonstrating the broad applicability of this technique. indexcopernicus.com These findings suggest that the reaction between 2-(trifluoromethoxy)aniline and a suitable benzylating agent could be significantly accelerated and made more efficient through the use of microwave technology.
Table 1: Examples of Microwave-Assisted N-Alkylation and Related Reactions
| Amine Substrate | Alkylating/Acylating Agent | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Aniline | N-butylamine | Pd/C | THF | 90 min | High | thieme-connect.com |
| Aniline | Benzyl Alcohol | SmI₂ | - | - | Good | organic-chemistry.org |
| Substituted Anilines | 2-chloro-4,6-dimethylpyrimidine | - | - | - | High | rsc.org |
| Polymer-bound amine | Aryl fluoride | - | - | Minutes | High | nih.gov |
This table is interactive. Click on the headers to sort the data.
The development of catalysts based on earth-abundant and non-precious metals is a cornerstone of green chemistry. These catalysts offer a more sustainable and economical alternative to those based on precious metals like palladium and platinum.
Cobalt-Based Catalysts: A mono 2,2'-bipyridine-cobalt catalyst supported on a Zr metal-organic framework (UiO-67) has demonstrated significant efficacy as a heterogeneous catalyst for the N-alkylation of aniline with benzyl alcohol. rsc.org This system is noted for its excellent selectivity and yields. rsc.org Furthermore, well-defined Co(II) complexes with a PCP pincer ligand have been shown to efficiently catalyze the alkylation of aromatic amines with primary alcohols, producing mono-N-alkylated amines in very good yields. organic-chemistry.org
Nickel-Based Catalysts: An efficient and selective nickel-catalyzed monoalkylation of various primary alcohols with aryl and heteroaryl amines has been developed. acs.org This protocol, which uses an earth-abundant NiBr₂/ligand system, is tolerant of various functional groups, including hydroxyl, alkene, nitrile, and nitro groups. acs.org
Manganese-Based Catalysts: A highly active Mn(I) pincer catalyst has been utilized for the N-alkylation of amines with alcohols via the borrowing hydrogen methodology. organic-chemistry.org This atom-economic approach works for a broad range of anilines and alcohols under mild reaction conditions and with low catalyst loadings. organic-chemistry.org
Zinc-Based Catalysts: A well-defined Zn(II)-catalyst bearing a tridentate arylazo scaffold has been reported for the selective N-alkylation of various amines with alcohols. acs.org This sustainable and eco-friendly approach produces N-alkylated amines in good to excellent yields and demonstrates wide functional group tolerance. acs.org
Other Systems: A method for the selective mono-N-alkylation of primary amines using alkyl halides in the presence of a cesium base has been disclosed. google.com While this method uses an alkyl halide, the use of a catalytic amount of cesium hydroxide (B78521) with reactive halides like benzyl bromide presents an efficient process. google.com
These sustainable catalytic systems provide a strong foundation for the development of a green synthetic route to this compound, likely through the reaction of 2-(trifluoromethoxy)aniline with benzyl alcohol, which generates water as the only byproduct.
Table 2: Sustainable Catalytic Systems for N-Alkylation of Anilines with Alcohols
| Catalyst System | Amine Substrate | Alcohol Substrate | Key Features | Reference |
| Cobalt-MOF | Aniline | Benzyl Alcohol | Heterogeneous, excellent selectivity and yield | rsc.org |
| NiBr₂/Ligand | Aryl & Heteroaryl Amines | Primary Alcohols | Earth-abundant metal, good functional group tolerance | acs.org |
| Mn(I)-Pincer | Anilines & Aliphatic Amines | Primary & Secondary Alcohols | Atom-economic, low catalyst loading, mild conditions | organic-chemistry.org |
| Zn(II)-Arylazo | Various Amines | Alcohols | Eco-friendly, wide functional group tolerance | acs.org |
This table is interactive. Click on the headers to sort the data.
Reactivity and Transformational Chemistry of N Benzyl 2 Trifluoromethoxy Aniline
Electrophilic Aromatic Substitution on the Aniline (B41778) Moiety
Given the substitution pattern of N-benzyl-2-(trifluoromethoxy)aniline, the directing effects are as follows:
N-benzylamino group: Activates and directs to positions 3 and 5 (ortho) and position 6 (para).
2-trifluoromethoxy group: Deactivates and directs to positions 3 (ortho) and 6 (para).
The powerful activating nature of the amino group typically dominates, making the para position (position 6) the most probable site for electrophilic attack due to reduced steric hindrance compared to the ortho positions. However, the electron-withdrawing -OCF3 group deactivates the ring, making reactions slower than with unsubstituted aniline. beilstein-journals.org In reactions with anilines, the high reactivity can sometimes lead to multiple substitutions or side reactions, although the deactivating -OCF3 group may mitigate this. byjus.comlibretexts.org For instance, direct halogenation of aniline with bromine water readily yields the 2,4,6-tribromoaniline. byjus.com In the case of this compound, substitution would likely be more controlled.
Recent studies on the functionalization of anilines have highlighted the use of specific solvents like hexafluoroisopropanol (HFIP) to achieve high regioselectivity, particularly for para-functionalization, by creating a hydrogen-bonding network that modulates the aniline's reactivity. rsc.org
Table 1: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Product |
|---|---|---|
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | N-benzyl-6-nitro-2-(trifluoromethoxy)aniline |
| Halogenation | Br⁺ (from Br₂/FeBr₃) | N-benzyl-6-bromo-2-(trifluoromethoxy)aniline |
| Sulfonation | SO₃ (from fuming H₂SO₄) | 4-(benzylamino)-3-(trifluoromethoxy)benzenesulfonic acid |
| Friedel-Crafts Alkylation | R⁺ (from R-Cl/AlCl₃) | Generally not feasible due to Lewis acid complexation with the amine. libretexts.org |
Nucleophilic Reactivity of the Amine Functionality
The secondary amine in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. It can react with a variety of electrophiles. However, the nucleophilicity of this amine is reduced compared to aliphatic amines or even unsubstituted N-benzylaniline. This decrease is due to the delocalization of the nitrogen lone pair into the aromatic ring and the strong electron-withdrawing inductive effect of the ortho-trifluoromethoxy group.
Despite this reduced reactivity, the amine can undergo reactions such as alkylation and acylation. For example, it can be N-arylated using aryl halides in the presence of a suitable catalyst, a common method for forming tri-substituted amines. nih.gov The reaction with strong electrophiles, such as acid chlorides or anhydrides, proceeds readily to form amide derivatives, as discussed in section 3.5.1.
Oxidation Reactions of N-Benzylanilines
The N-benzylamino group is susceptible to oxidation. A general and efficient method for the oxidation of N-benzylanilines involves using manganese dioxide (MnO₂) in a solvent like benzene (B151609). acs.orgacs.org This reaction typically yields the corresponding benzalaniline (an imine) and water. acs.org The reaction is believed to proceed through a free-radical mechanism. acs.org The rate of this oxidation is influenced by substituents on both the aniline and benzyl (B1604629) rings.
Another approach involves the use of halogenating agents like iodine, chlorine, bromine, or t-butyl hypochlorite (B82951) in an alkaline methanolic solution. rsc.org The reaction with iodine, for instance, is proposed to involve a rate-determining attack of hypohalite on both the nitrogen atom and a benzylic proton, leading to the formation of the imine. rsc.org
It is noteworthy that while the oxidation of N-aryl(benzyl)amines to N-arylimines with reagents like K₂S₂O₈ can be problematic, the corresponding N-(arylsulfonyl)benzylamines are oxidized smoothly to stable N-arylsulfonylimines. nih.gov
Table 2: Oxidation of N-Benzylanilines
| Oxidizing Agent | Substrate | Product | Reference |
|---|---|---|---|
| Manganese Dioxide (MnO₂) | N-benzylaniline | Benzalaniline | acs.org |
| Iodine/Sodium Methoxide | N-benzylaniline | Benzalaniline | rsc.org |
| Potassium Persulfate (K₂S₂O₈) | N-(arylsulfonyl)benzylamine | N-arylsulfonylimine | nih.gov |
Reduction Reactions of Substituted Anilines
The reduction of this compound can target different parts of the molecule depending on the reagents and conditions.
Trifluoromethoxy Group: The -OCF3 group is known for its high chemical and thermal stability and is generally resistant to chemical reduction by common reducing agents. beilstein-journals.org
Aromatic Rings: The benzene rings can be hydrogenated to their corresponding cyclohexyl rings, but this typically requires high pressure and temperature with catalysts such as rhodium or ruthenium.
N-Benzyl Group: The benzyl group can be cleaved through hydrogenolysis. Catalytic hydrogenation, for instance using palladium on carbon (Pd/C) with a hydrogen source, can remove the benzyl group, yielding 2-(trifluoromethoxy)aniline (B52511). acs.org This reaction is a standard method for N-debenzylation. A patent describes the simultaneous reduction of a double bond and removal of a benzyl group using Pd/C in methanol (B129727). acs.org
A patent also describes a method for preparing N-benzylaniline derivatives via the reduction of an intermediate imine using sodium borohydride (B1222165). google.com
Derivatization Studies of the Aniline Scaffold
The secondary amine of this compound readily reacts with acylating agents to form N,N-disubstituted amide derivatives. This is a common derivatization strategy. The reaction typically involves treating the aniline with an acid chloride or acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct. researchgate.net
Propylphosphonic anhydride (T3P) is another effective reagent for promoting amidation reactions under mild conditions. acs.org While strong electron-withdrawing groups on the aniline ring can decrease the reaction rate, the formation of the amide product is generally efficient. researchgate.net The synthesis of N-trifluoromethyl amides has also been explored through photocatalytic methods, showcasing advanced strategies for creating complex amide structures. nih.gov
Table 3: Examples of Amide Formation Reactions
| Aniline Substrate | Acylating Agent | Coupling Agent/Base | Product Type | Reference |
|---|---|---|---|---|
| Substituted Aniline | Acid Chloride | Phosphate Buffer | N-chloroacetanilide | researchgate.net |
| Substituted Aniline | Carboxylic Acid | T3P / N-Methylmorpholine | N-substituted amide | acs.org |
| Secondary Amide | - | Ag-mediated N-trifluoromethylation | N-CF₃ tertiary amide | nih.gov |
The structure of this compound serves as a versatile starting point for the synthesis of various nitrogen-containing heterocyclic compounds. Cyclization reactions can involve the amine nitrogen, the benzylic CH₂ group, and the activated positions on the aniline ring.
One common strategy involves intramolecular cyclization. For example, derivatives of N-benzylaniline can be used to synthesize acridine (B1665455) and indole (B1671886) frameworks. acs.org Another approach is the use of multicomponent reactions, where the aniline, an aldehyde, and a third component react in a one-pot synthesis to build complex molecules like γ-lactam derivatives. nih.gov
The synthesis of furopyrimidine derivatives has been achieved through a sequence involving addition, Curtius rearrangement, and intramolecular cyclization starting from benzylamine. nih.gov Similarly, oxetanes and other complex ring systems can be synthesized through various cyclization strategies that could be adapted for aniline derivatives. beilstein-journals.org The development of new synthetic methods continues to provide pathways to novel heterocyclic scaffolds from readily available anilines. beilstein-journals.orgimpactfactor.org
Cyclization Reactions for Novel Heterocyclic Scaffolds
Synthesis of Oxadiazole Derivatives
While direct synthesis of oxadiazole derivatives from this compound is not extensively documented, established synthetic routes for 1,3,4-oxadiazoles can be adapted. A plausible pathway involves the initial conversion of the parent aniline to a corresponding benzohydrazide, a key intermediate in oxadiazole synthesis.
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles typically proceeds through the cyclization of an acylhydrazone. nih.govmdpi.com In a hypothetical application to this compound, the amine would first need to be acylated and then converted to the corresponding hydrazide. This hydrazide can then be reacted with a variety of carboxylic acids or their derivatives, followed by dehydrative cyclization, often facilitated by reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield the desired 1,3,4-oxadiazole (B1194373) ring. nih.govnih.gov
Another common method involves the reaction of a hydrazide with an aldehyde or ketone to form a hydrazone, which is subsequently cyclized under oxidative conditions. mdpi.com The choice of reagents and reaction conditions allows for the introduction of a wide array of substituents onto the oxadiazole core, offering a pathway to a diverse library of derivatives.
Interactive Data Table: Plausible Synthesis of 1,3,4-Oxadiazole Derivatives
| Step | Reactants | Reagents | Product | Typical Yield (%) |
| 1 | This compound, Acyl Chloride | Pyridine, DCM | N-acyl-N-benzyl-2-(trifluoromethoxy)aniline | >90 |
| 2 | N-acyl-N-benzyl-2-(trifluoromethoxy)aniline | Hydrazine Hydrate | Corresponding Benzohydrazide | 80-90 |
| 3 | Benzohydrazide, Aromatic Carboxylic Acid | POCl₃, Heat | 2,5-Disubstituted-1,3,4-oxadiazole | 50-70 |
Indole Ring System Formation
A notable transformation involving precursors structurally related to this compound is the formation of indole ring systems. Specifically, a novel method has been developed for the synthesis of 2-trifluoromethylindoles starting from 2-(N-acylamino)benzyl derivatives. clockss.orgrsc.org This reaction is particularly significant as it provides an effective route to fluorinated indoles, which are of considerable interest in medicinal chemistry.
The process involves the thermolysis of 2-(N-acylamino)benzylphosphonium salts, which can be generated in situ from the corresponding 2-(N-acylamino)benzyl methyl ethers in the presence of an acid catalyst and triphenylphosphine (B44618). rsc.org The reaction proceeds via a proposed phosphonium (B103445) intermediate that undergoes thermal decomposition to yield the indole. rsc.org A critical requirement for this reaction is the presence of an oxygen-containing substituent at the C-4 position of the benzene ring in the starting material, suggesting the involvement of a benzylic cation intermediate. clockss.org
When a methyl ether derivative is treated with triphenylphosphine and a catalytic amount of p-toluenesulfonic acid in a high-boiling solvent such as toluene (B28343) or DMF at elevated temperatures (e.g., 180 °C), the corresponding 2-trifluoromethylindole derivative can be obtained in moderate yields. clockss.org This method is advantageous as it utilizes a trifluoroacetyl group as the source of the trifluoromethyl moiety, which is a safe and easy-to-handle reagent. clockss.org
Interactive Data Table: Synthesis of 2-Trifluoromethylindole Derivatives
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-(N-trifluoroacetylamino)benzyl methyl ether | Triphenylphosphine, p-toluenesulfonic acid | Toluene | 180 | 44 | clockss.org |
| 2-(N-trifluoroacetylamino)benzyl methyl ether | Triphenylphosphine, p-toluenesulfonic acid | DMF | Reflux | 36 | clockss.org |
Thermal Rearrangement and Homolytic Fission Pathways
The thermal behavior of this compound is expected to be complex, potentially involving both rearrangement and fragmentation through homolytic bond cleavage. While specific studies on this compound are not available, the known chemistry of N-benzylanilines and related structures provides a basis for predicting its thermal decomposition pathways.
At elevated temperatures, the weakest bonds in the molecule are susceptible to homolytic fission. The benzylic C-N bond is a likely candidate for initial cleavage, which would generate a benzyl radical and a 2-(trifluoromethoxy)anilino radical. These highly reactive radical intermediates can then participate in a variety of subsequent reactions, including hydrogen abstraction, dimerization, or disproportionation, leading to a complex mixture of products.
In addition to homolytic fission, thermal rearrangements are also plausible. For instance, the Curtius rearrangement, which involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, is a well-established reaction that could be applied to derivatives of this compound. acs.org If the aniline nitrogen were part of an acyl azide functionality, heating would likely induce rearrangement to form an isocyanate, which could then be trapped by various nucleophiles. acs.org
The presence of the trifluoromethoxy group on the aromatic ring can also influence the thermal reactivity. While the C-O bond of the trifluoromethoxy group is generally strong, under sufficiently high temperatures, fragmentation of this group could occur, although this would likely require more forcing conditions than the cleavage of the C-N benzylic bond.
Spectroscopic Characterization Techniques in Academic Research of N Benzyl 2 Trifluoromethoxy Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of individual atoms. For N-benzyl-2-(trifluoromethoxy)aniline, a multi-pronged NMR approach, including ¹H, ¹³C, and ¹⁹F NMR, provides a complete picture of its structure.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms (protons) in a molecule. In this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the two aromatic rings, the methylene (B1212753) bridge, and the amine group.
Based on data from analogous compounds such as N-benzylaniline and its substituted derivatives rsc.org, the expected chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are as follows: The five protons of the benzyl (B1604629) group's phenyl ring would likely appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (-CH₂-) are anticipated to show a singlet at approximately δ 4.3 ppm. The protons on the 2-(trifluoromethoxy)aniline (B52511) ring are expected to be in the range of δ 6.7-7.3 ppm, with their specific shifts and coupling patterns influenced by the electron-withdrawing trifluoromethoxy group and the amino group. The N-H proton of the secondary amine is expected to produce a broad singlet around δ 4.1 ppm, the exact position of which can be concentration-dependent rsc.org.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Benzyl Aromatic Protons | 7.2 - 7.4 | Multiplet |
| Methylene Protons (-CH₂-) | ~4.3 | Singlet |
| Aniline (B41778) Aromatic Protons | 6.7 - 7.3 | Multiplet |
| Amine Proton (N-H) | ~4.1 | Broad Singlet |
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.
Drawing parallels with N-benzylaniline and related structures, the aromatic carbons of the benzyl group are expected to resonate in the δ 127-139 ppm range. The methylene carbon (-CH₂-) signal is anticipated around δ 48 ppm rsc.orgrsc.org. The carbons of the trifluoromethoxy-substituted aniline ring will show more varied chemical shifts due to the strong electronic effects of the -OCF₃ and -NH-benzyl groups. The carbon attached to the nitrogen (C-1) is expected around δ 147 ppm, while the carbon bearing the trifluoromethoxy group (C-2) will be significantly affected. The trifluoromethoxy group itself will appear as a quartet due to coupling with the three fluorine atoms beilstein-journals.org.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Benzyl Aromatic Carbons | 127 - 139 |
| Methylene Carbon (-CH₂-) | ~48 |
| Aniline Aromatic Carbons | 110 - 150 |
| Trifluoromethoxy Carbon (-OCF₃) | ~121 (quartet) |
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically for observing fluorine atoms. For this compound, ¹⁹F NMR is crucial for confirming the presence and electronic environment of the trifluoromethoxy (-OCF₃) group. A single resonance is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift of this signal is a key diagnostic feature. For trifluoromethoxy groups attached to an aromatic ring, the ¹⁹F NMR chemical shift is typically observed in the range of δ -57 to -60 ppm relative to a standard like CFCl₃ beilstein-journals.orgnih.gov. The exact shift can provide insights into the electronic effects within the molecule.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight.
The fragmentation of this compound would likely proceed through several characteristic pathways observed for benzylamines and anilines. A prominent fragmentation pathway is the cleavage of the benzylic C-N bond, which can lead to the formation of a tropylium (B1234903) ion at m/z 91 (from the benzyl fragment) or a fragment corresponding to the 2-(trifluoromethoxy)aniline moiety. Another common fragmentation is the loss of the trifluoromethoxy group or parts thereof.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the scattering of light in Raman spectroscopy corresponds to the vibrations of specific functional groups.
For this compound, the IR spectrum is expected to show a characteristic N-H stretching vibration for the secondary amine in the region of 3350-3450 cm⁻¹ researchgate.net. The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. The C-N stretching vibration for an aromatic amine would likely be observed in the 1250-1350 cm⁻¹ range. The C-O-C stretching of the trifluoromethoxy ether linkage and the strong C-F stretching vibrations are expected to give rise to prominent bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹ beilstein-journals.orgresearchgate.net.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3350 - 3450 |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch (Aromatic) | 1250 - 1350 |
| C-O-C Stretch (Ether) | 1000 - 1300 |
| C-F Stretch | 1100 - 1200 |
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes researchgate.net.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions within the benzene (B151609) rings.
The spectrum of N-benzylaniline in ethanol (B145695) shows an absorption maximum (λ_max) at approximately 246 nm researchgate.net. The introduction of the trifluoromethoxy group at the ortho position of the aniline ring is expected to cause a slight shift in the absorption maximum. Auxochromes like the amino group and the ether linkage can influence the position and intensity of these bands scielo.org.za. The presence of the trifluoromethoxy group, being electron-withdrawing, may lead to a modest bathochromic (red) or hypsochromic (blue) shift depending on the interplay of electronic effects.
Computational and Theoretical Investigations of N Benzyl 2 Trifluoromethoxy Aniline
Mechanistic Studies through Computational Modeling
The synthesis of N-benzyl-2-(trifluoromethoxy)aniline, typically achieved through the N-alkylation of 2-(trifluoromethoxy)aniline (B52511) with a benzyl (B1604629) halide or alcohol, can be meticulously examined using computational modeling. These studies allow for a detailed exploration of the reaction energy landscape, identifying the most plausible reaction pathways and characterizing the fleeting transition states that govern the reaction rate.
Transition State Characterization
The N-alkylation of anilines can proceed through different mechanisms, and computational methods like Density Functional Theory (DFT) are instrumental in characterizing the transition states for each potential route. For the reaction between 2-(trifluoromethoxy)aniline and a benzylating agent, the transition state would involve the partial formation of the new nitrogen-carbon bond and the partial breaking of the bond in the benzylating agent (e.g., a carbon-halogen bond in benzyl halide).
Based on analogous systems, the transition state for the N-benzylation of 2-(trifluoromethoxy)aniline would likely exhibit the following features, which could be quantified through DFT calculations:
| Parameter | Expected Characteristic |
| N-C Bond Length | Elongated compared to the final product, indicating a partially formed bond. |
| C-X Bond Length (X=leaving group) | Elongated compared to the reactant, indicating a partially broken bond. |
| Geometry around Nitrogen | Moving from a pyramidal geometry towards a more planar one. |
| Vibrational Frequencies | One imaginary frequency corresponding to the reaction coordinate. |
This table is a theoretical representation based on computational studies of analogous N-alkylation reactions.
The trifluoromethoxy group at the ortho position is expected to influence the geometry and energy of the transition state through both steric and electronic effects. Its bulkiness could lead to a more distorted transition state geometry compared to unsubstituted aniline (B41778). Electronically, the strong electron-withdrawing nature of the -OCF3 group would decrease the nucleophilicity of the aniline nitrogen, potentially increasing the activation energy of the reaction.
Reaction Pathway Elucidation
Computational modeling can elucidate the entire reaction pathway, mapping out the energy profile that connects reactants, intermediates, transition states, and products. For the N-benzylation of 2-(trifluoromethoxy)aniline, two primary pathways are generally considered, depending on the benzylating agent.
Pathway 1: N-alkylation with Benzyl Halide This reaction typically follows an SN2 (bimolecular nucleophilic substitution) mechanism. The aniline nitrogen directly attacks the benzylic carbon, displacing the halide. A computational study would calculate the activation energy for this single-step process.
Pathway 2: N-alkylation with Benzyl Alcohol (Reductive Amination) This pathway, often catalyzed by a transition metal, is more complex and involves several steps:
Oxidation of benzyl alcohol to benzaldehyde (B42025).
Condensation of benzaldehyde with 2-(trifluoromethoxy)aniline to form an imine intermediate.
Reduction of the imine to the final N-benzylaniline product.
DFT studies on similar systems have shown that the rate-determining step can vary depending on the catalyst and reaction conditions. For example, in a tungsten-catalyzed system, the hydride elimination from the alcohol is the slowest step. sci-hub.se In a copper-catalyzed system, the initial oxidation of the alcohol and the final reduction of the imine are key energetic hurdles. researchgate.net
A hypothetical energy profile for the N-benzylation of 2-(trifluoromethoxy)aniline, based on related studies, might show the following relative energies:
| Reaction Step | Hypothetical Relative Free Energy (kcal/mol) |
| Reactants (Aniline + Benzyl Alcohol) | 0 |
| Transition State 1 (Alcohol Oxidation) | +20 to +25 |
| Intermediate (Aldehyde + Aniline) | +5 to +10 |
| Transition State 2 (Imine Formation) | +15 to +20 |
| Intermediate (Imine) | +2 to +7 |
| Transition State 3 (Imine Reduction) | +10 to +15 |
| Product (N-benzylaniline) | -5 to -15 |
This table presents a hypothetical energy profile based on data from analogous computationally studied reactions and is intended for illustrative purposes.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties. These models are invaluable for predicting the properties of new or untested compounds, thereby accelerating the process of molecular design and discovery.
Development of Molecular Descriptors for Structure-Reactivity Correlations
To build a QSPR model, a set of molecular descriptors that numerically represent the structural features of the molecules is required. nih.govfrontiersin.orgnih.gov For a molecule like this compound, these descriptors can be categorized into several types:
Topological descriptors: These are based on the 2D representation of the molecule and describe its connectivity. Examples include the Wiener index and Kier & Hall connectivity indices.
Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.
Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Constitutional descriptors: These are simple counts of atoms, bonds, and rings.
For a QSPR study on a series of substituted N-benzylanilines, including this compound, the following descriptors would be particularly relevant for correlating structure with a property like reaction rate or biological activity:
| Descriptor Type | Specific Descriptor | Relevance to this compound |
| Electronic | HOMO Energy | Relates to the nucleophilicity of the aniline nitrogen. |
| Electronic | LUMO Energy | Relates to the electrophilicity of the molecule. |
| Electronic | Dipole Moment | Influences solubility and interactions with polar environments. |
| Geometrical | Molecular Surface Area | Affects steric interactions and accessibility of the reactive site. |
| Geometrical | Molecular Volume | Relates to the overall size of the molecule. |
| Topological | Kappa Shape Indices | Describe the shape and flexibility of the molecule. |
| Constitutional | Number of Fluorine Atoms | Directly accounts for the trifluoromethoxy substitution. |
This table provides examples of molecular descriptors that would be calculated in a QSPR study of this compound and its analogs.
Theoretical Principles in Molecular Design
The principles of QSPR can be applied to the rational design of new molecules with desired properties. By understanding which molecular descriptors are most influential, chemists can strategically modify the structure of a lead compound to enhance a specific property.
In the context of this compound, a QSPR model could guide the design of derivatives with, for example, improved synthetic accessibility or enhanced biological activity. If a QSPR model revealed that a lower HOMO energy (indicative of lower nucleophilicity) is detrimental to the reaction yield, modifications could be proposed to increase the electron density on the aniline nitrogen. Conversely, if a certain range of lipophilicity (often correlated with descriptors like LogP, which can be predicted by QSPR) is found to be optimal for a particular application, the substitution pattern on the aromatic rings could be adjusted to achieve that target.
The trifluoromethoxy group itself is a key feature that significantly impacts the properties of the molecule. It is known to be highly lipophilic and metabolically stable. A QSPR study could quantify the contribution of this group to various properties and compare it with other substituents, thereby providing a theoretical basis for its use in medicinal chemistry and materials science.
Mechanistic Insights into Chemical Transformations Involving N Benzyl 2 Trifluoromethoxy Aniline
Kinetic Studies and Reaction Rate Determination
Kinetic studies are instrumental in elucidating reaction mechanisms by providing quantitative data on reaction rates and the factors that influence them. While specific kinetic data for the formation of N-benzyl-2-(trifluoromethoxy)aniline is not extensively documented in publicly available literature, the kinetics of N-alkylation of anilines with alcohols, a common method for its synthesis, have been studied for analogous systems. These studies often reveal that the reaction rate is dependent on the concentrations of the amine, the alcohol, the catalyst, and any bases or additives present. nih.gov
For instance, in manganese-catalyzed N-alkylation of anilines with benzyl (B1604629) alcohols, the reaction progress is typically monitored over time by techniques such as gas chromatography (GC) to determine the conversion and yield. nih.gov Such studies allow for the determination of the reaction order with respect to each reactant, leading to a rate law that describes the reaction's kinetic behavior. A hypothetical rate law for the formation of this compound from 2-(trifluoromethoxy)aniline (B52511) and benzyl alcohol could take the form:
Rate = k[2-(trifluoromethoxy)aniline]^x[benzyl alcohol]^y[catalyst]^z
Where k is the rate constant, and x, y, and z are the reaction orders with respect to each component. The determination of these orders provides critical clues about the rate-determining step (RDS) of the reaction. For many N-alkylation reactions proceeding via a borrowing hydrogen mechanism, the initial dehydrogenation of the alcohol is often considered the rate-determining step. acs.org
Table 1: Hypothetical Kinetic Data for the Formation of this compound
| Experiment | [2-(trifluoromethoxy)aniline] (M) | [benzyl alcohol] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1 | 1.0 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 1 | 2.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 1 | 1.0 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | 2 | 2.0 x 10⁻⁵ |
This table presents hypothetical data for illustrative purposes, based on common findings in N-alkylation reactions.
Identification of Radical Intermediates and Reaction Pathways
The involvement of radical intermediates has been proposed in various chemical transformations, including some N-alkylation reactions. In photoredox catalysis, for example, the generation of radical ions is a key step. The trifluoromethyl group, being strongly electron-withdrawing, can influence the electronic properties of the aniline (B41778) derivative and affect its propensity to form radical intermediates.
In the context of photoredox-catalyzed reactions, an excited photocatalyst can engage in a single electron transfer (SET) with a substrate to generate a radical cation or anion. For the synthesis of related fluoroalkylated anilines, mechanistic studies have suggested the formation of a fluorinated radical and a cationic radical species of the aniline derivative. acs.org A similar pathway could be envisioned for reactions involving this compound under appropriate photoredox conditions.
Computational studies on the recombination of benzyl and propargyl radicals have shown that such reactions play a significant role in molecular-weight growth chemistry, highlighting the importance of understanding radical-radical coupling processes. mit.edu The isolation of radical intermediates trapped with agents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can provide experimental evidence for their existence in a reaction pathway. rsc.org
Elucidation of the Hydrogen-Borrowing Mechanism
The "borrowing hydrogen" or "hydrogen auto-transfer" methodology is a green and atom-economical strategy for the N-alkylation of amines with alcohols. rsc.orgresearchgate.net This mechanism typically involves a transition-metal catalyst that temporarily "borrows" hydrogen from the alcohol, oxidizing it to an aldehyde. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, now in the form of a metal-hydride species, to yield the N-alkylated amine and regenerate the catalyst. researchgate.netresearchgate.net
The key steps in a proposed hydrogen-borrowing mechanism for the synthesis of this compound are:
Dehydrogenation: The benzyl alcohol coordinates to the metal center and undergoes dehydrogenation to form benzaldehyde (B42025) and a metal-hydride species.
Imine Formation: The in-situ generated benzaldehyde reacts with 2-(trifluoromethoxy)aniline to form N-benzylidene-2-(trifluoromethoxy)aniline.
Hydrogenation: The imine is then reduced by the metal-hydride species to afford this compound, regenerating the active catalyst.
This catalytic cycle avoids the use of stoichiometric and often hazardous alkylating agents like alkyl halides. nih.gov
Deuterium Labeling and Kinetic Isotope Effect (KIE) Investigations
Deuterium labeling studies are a powerful tool for probing reaction mechanisms, particularly for identifying bond-breaking events in the rate-determining step. acs.org The kinetic isotope effect (KIE), the ratio of the rate constant of a reaction with a light isotope (e.g., hydrogen) to that with a heavy isotope (e.g., deuterium), can provide significant mechanistic insights. rsc.org
In the context of the hydrogen-borrowing mechanism for the formation of this compound, deuterating the benzylic position of the alcohol (C₆H₅CD₂OH) would be informative. If the C-H bond cleavage during the initial dehydrogenation of the alcohol is the rate-determining step, a primary KIE (kH/kD > 1) would be expected. Labeling experiments with deuterated benzyl alcohol in related N-alkylation reactions have indeed shown KIE values around 2.5, supporting the involvement of benzylic C-H bond cleavage in the rate-determining step. acs.org
Table 2: Representative Kinetic Isotope Effect Data in N-Alkylation Reactions
| Reaction | Labeled Substrate | kH/kD | Mechanistic Implication | Reference |
| Ni-catalyzed N-alkylation of 2-aminopyridine | 4-methoxybenzyl alcohol-d₂ | ~2.5 | C-H bond cleavage in RDS | acs.org |
| Ru-catalyzed N-alkylation of anilines | Benzyl alcohol-d₂ | >1 | Dehydrogenation is rate-limiting | unica.it |
This table provides data from analogous systems to illustrate the utility of KIE studies.
Luminescence Quenching Experiments in Photoredox Processes
In photoredox catalysis, luminescence quenching experiments are crucial for determining whether an excited-state photocatalyst interacts with a substrate via an oxidative or reductive quenching cycle. The emission of a photoexcited catalyst is "quenched" or diminished in the presence of a species that can accept or donate an electron.
For a hypothetical photoredox synthesis of this compound, Stern-Volmer analysis would be employed. By measuring the luminescence intensity of the photocatalyst at different concentrations of the reactants (2-(trifluoromethoxy)aniline, the benzyl precursor, and any additives), one can determine the quenching rate constants. If 2-(trifluoromethoxy)aniline quenches the excited photocatalyst, it suggests an oxidative quenching cycle where the aniline is oxidized. Conversely, quenching by an electron-rich benzyl precursor might indicate a reductive quenching pathway. Such experiments are fundamental in constructing a plausible catalytic cycle for photoredox reactions. nih.gov
Influence of Solvent and Reaction Environment on Mechanism
The solvent can play a profound role in a chemical reaction, influencing reaction rates, selectivity, and even the operative mechanism. acs.orgyoutube.com In N-alkylation reactions, the polarity of the solvent can affect the stability of charged intermediates or transition states. For instance, in reactions proceeding through a polar transition state, a more polar solvent can lead to rate acceleration. youtube.com
Studies on the chemoselective N-alkylation versus C-alkylation of anilines have shown that the choice of solvent can be a critical switch. For example, nonpolar solvents like toluene (B28343) may favor N-alkylation, while polar protic solvents such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can promote C-alkylation. acs.org This selectivity is often attributed to the solvent's ability to stabilize different transition states. The trifluoromethoxy group on the aniline ring would also interact with the solvent, and these interactions could further modulate the reaction pathway.
The reaction environment also includes factors like temperature and the presence of a base. In many hydrogen-borrowing N-alkylations, a base is required to facilitate the deprotonation of the alcohol and promote the initial dehydrogenation step. nih.gov The choice of base and its stoichiometry can significantly impact the reaction's efficiency and selectivity.
Advanced Synthetic Applications and Derivatives in Chemical Research
Role as a Precursor in Diverse Organic Synthesis
N-benzyl-2-(trifluoromethoxy)aniline serves as a foundational scaffold for creating more elaborate chemical structures. The reactivity of the aniline (B41778) nitrogen, coupled with the electronic properties of the trifluoromethoxy-substituted ring, allows for its incorporation into a wide array of molecular frameworks.
The N-benzyl aniline skeleton is a key component in the synthesis of larger, often biologically active, molecules. The presence of the trifluoromethoxy group is particularly notable, as the inclusion of fluorine can enhance pharmacological properties like metabolic stability and bioavailability. nih.gov Researchers utilize this precursor in multi-step syntheses to construct intricate molecules that would be difficult to assemble otherwise.
For instance, the general structure of N-benzyl aniline allows for further substitution on either aromatic ring, enabling the creation of a library of derivatives with varied electronic and steric properties. nih.gov A patent for related N-benzyl aniline derivatives describes their preparation and application as antimicrobial agents, highlighting the utility of this scaffold in medicinal chemistry. nih.gov The synthesis often involves the reaction of the parent aniline with a substituted benzyl (B1604629) halide or through reductive amination. nih.gov
Another example of building complex architectures is the synthesis of novel nitrones, such as N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which have been studied for their antioxidant and anti-inflammatory activities. mdpi.com These syntheses demonstrate how the N-benzyl aniline core can be elaborated into complex heterocyclic systems with specific functionalities. mdpi.com
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products, making their synthesis a critical area of research. rsc.org this compound is a valuable precursor for these structures because the aniline nitrogen can be readily incorporated into a new ring system.
One major application is in the synthesis of substituted pyrimidines and quinazolines. For example, studies on related N-benzyl amine derivatives show their use in creating potent inhibitors of enzymes like USP1/UAF1, which have applications in cancer therapy. rsc.org The general synthetic strategy involves the reaction of the N-benzyl aniline derivative with other reagents to form the heterocyclic core. In one such pathway, an appropriately substituted aniline can be reacted with a dichloropyrimidine, followed by further modification through cross-coupling reactions to yield highly functionalized products. rsc.org
The development of enantioselective methods is also crucial. Dual catalysis systems, such as those combining nickel and photoredox catalysts, have been used for the asymmetric synthesis of N-benzylic heterocycles from related precursors. researchgate.net These advanced methods allow for the creation of chiral heterocycles, which are often required for specific biological interactions. researchgate.net
Table 1: Examples of Heterocyclic Scaffolds Synthesized from Aniline Precursors This table is based on synthetic strategies for analogous compounds.
| Precursor Type | Heterocyclic Product | Synthetic Method | Potential Application | Reference |
|---|---|---|---|---|
| N-Benzyl-2-phenylpyrimidin-4-amine | Quinazoline Derivatives | Cyclization with POCl₃, Amine Substitution | Anticancer Agents | rsc.org |
| α-N-heterocyclic trifluoroborates | Chiral N-Benzylic Heterocycles | Ni/Photoredox Dual Catalysis | Asymmetric Synthesis | researchgate.net |
| N-tert-Butanesulfinyl Imines | Various N-Heterocycles | Intramolecular Cyclization | Natural Product Synthesis | mdpi.com |
Integration into Fluoroorganic Scaffolds
The trifluoromethoxy (-OCF₃) group is a unique fluorine-containing substituent that is increasingly used in drug design and materials science. It is considered a "super-methyl" group due to its similar size but vastly different electronic properties, offering high lipophilicity and metabolic stability. This compound is an ideal starting material for building more complex fluoroorganic structures.
The core structure of this compound can be systematically modified to produce a wide range of advanced fluorinated amine derivatives. The synthesis of these derivatives often leverages standard organic reactions such as halogenation, nitration, and further N-alkylation or acylation. nih.gov A Chinese patent details the preparation of a series of N-benzyl aniline derivatives with various substituents on both the benzyl and aniline rings, demonstrating the modularity of the synthesis. nih.gov These derivatives were designed to act as reversible and selective antimicrobial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
The synthesis of these advanced derivatives can be achieved through a straightforward N-alkylation of 2-(trifluoromethoxy)aniline (B52511) with a substituted benzyl halide in an alcohol solvent. nih.gov
Table 2: Potential Derivatives Based on the this compound Scaffold This table illustrates hypothetical derivatives based on synthetic routes described for analogous compounds.
| Aniline Ring Substituent (Position) | Benzyl Ring Substituent (Position) | Resulting Derivative Name | Reference for Method |
|---|---|---|---|
| 2-OCF₃ | 4-Cl | N-(4-chlorobenzyl)-2-(trifluoromethoxy)aniline | nih.gov |
| 2-OCF₃ | 4-F | N-(4-fluorobenzyl)-2-(trifluoromethoxy)aniline | nih.gov |
| 2-OCF₃ | 2,4-diCl | N-(2,4-dichlorobenzyl)-2-(trifluoromethoxy)aniline | nih.gov |
| 2-OCF₃, 5-Cl | 4-F | N-(4-fluorobenzyl)-5-chloro-2-(trifluoromethoxy)aniline | nih.gov |
Calixarenes are macrocyclic compounds that act as molecular hosts in supramolecular chemistry due to their well-defined three-dimensional cavities. nih.govnih.gov Functionalizing these scaffolds can lead to new materials with applications in sensing, catalysis, and medicine. nih.gov While direct use of this compound in calixarene (B151959) synthesis is not widely documented, the use of closely related fluorinated anilines demonstrates the principle and potential of this application.
For example, research has shown that p-tert-butylcalix nih.govarenes can be functionalized with trifluoromethyl aniline groups to create novel anticancer agents. nih.gov In a 2022 study, researchers synthesized di-amide and tetra-amide derivatives by reacting a calixarene precursor with 2-(trifluoromethyl)aniline. nih.gov These derivatives exhibited significant antiproliferative activity against breast and lung cancer cell lines, with the diamide (B1670390) derivative showing higher activity than the common chemotherapy drug 5-fluorouracil (B62378) in some cases. nih.gov
In a different approach, other researchers functionalized a chloromethylated calix nih.govarene by reacting it with 3-(trifluoromethyl)-4-nitrobenzenamine as part of a strategy to develop new antibacterial agents. These examples strongly suggest that this compound could similarly be used to attach a fluorinated N-benzyl moiety to a calixarene platform, combining the host properties of the calixarene with the unique electronic and bioactive characteristics of the fluorinated aniline fragment.
Applications in Catalyst or Ligand Design for Organic Reactions
The structure of this compound makes it an attractive precursor for the development of ligands for metal-catalyzed reactions. The nitrogen atom can serve as a coordination site, and the attached aromatic rings can be modified to tune the steric and electronic environment around a metal center.
The molecule can be readily converted into a Schiff base ligand through condensation with a substituted salicylaldehyde (B1680747) or other carbonyl compounds. These Schiff base ligands are known to form stable complexes with a variety of transition metals, including nickel, copper, and palladium.
A key feature of using this compound as a ligand precursor is the influence of the -OCF₃ group. As a potent electron-withdrawing group, it can significantly alter the electronic properties of the ligand and the coordinated metal center. This modulation can affect the reactivity and selectivity of the resulting catalyst. For instance, in the context of Ni(II)-Schiff base complexes used for the asymmetric synthesis of amino acids, modifying the electronic nature of the ligand is a key strategy for improving catalytic performance. The introduction of bulky or electron-withdrawing groups can enhance conformational rigidity and stereoselectivity.
Furthermore, the general N-alkylation of anilines with benzyl alcohols, a reaction used to synthesize the title compound itself, is often accomplished using heterogeneous catalysts. This highlights the interplay between the compound and the field of catalysis, where it can be both the product of a catalytic reaction and a precursor to a new catalytic system.
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Routes for N-benzyl-2-(trifluoromethoxy)aniline
The synthesis of trifluoromethoxylated arenes has historically presented significant challenges, often requiring harsh conditions or specialized reagents. nih.gov Future research will likely focus on developing more efficient, scalable, and environmentally benign methods for the synthesis of this compound.
Key areas for development include:
Catalytic C-H Trifluoromethoxylation: Direct, regioselective C-H functionalization represents a major goal in modern synthesis. Developing catalytic systems (e.g., using transition metals or photoredox catalysis) that can directly install a trifluoromethoxy group at the ortho-position of an N-benzylaniline would be a significant breakthrough, minimizing the need for pre-functionalized starting materials and reducing waste.
Flow Chemistry Approaches: Continuous flow chemistry offers enhanced control over reaction parameters, improved safety for handling hazardous reagents, and potential for easier scalability. acs.org Applying flow technology to the synthesis of this compound could streamline production, particularly for multi-step sequences involving the generation of reactive intermediates. acs.org This could involve, for example, the on-demand generation of trifluoromethoxylating agents.
Greener Reagents and Solvents: Research into replacing hazardous reagents and solvents is paramount. This includes exploring novel, bench-stable trifluoromethoxylating agents and utilizing greener solvent systems. For instance, methods that avoid chlorinated solvents and employ recyclable catalysts would align with the principles of sustainable chemistry. researchgate.net
Enzymatic and Bio-catalytic Methods: The use of enzymes for selective synthesis is a rapidly growing field. Investigating engineered enzymes for the selective trifluoromethoxylation or for the key bond-forming reactions in the synthesis of this compound could offer unparalleled selectivity under mild, aqueous conditions.
A promising strategy for synthesizing ortho-OCF3 aniline (B41778) derivatives involves a two-step process: the O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative, followed by an intramolecular OCF3 migration. researchgate.net This protocol is noted for its operational simplicity and tolerance of various functional groups. researchgate.net
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Challenges |
|---|---|---|
| Direct C-H Catalysis | Atom economy, reduced steps | Regioselectivity, catalyst cost and stability |
| Flow Chemistry | Enhanced safety, scalability, process control | Initial setup cost, optimization of flow parameters |
| Greener Synthesis | Reduced environmental impact, improved safety | Identifying effective and stable green reagents/catalysts |
| OCF3 Migration | High functional group tolerance, operational simplicity researchgate.net | Requires multi-step sequence, potential for side products |
Exploration of New Reactivity Profiles and Selective Transformations
The interplay between the electron-withdrawing trifluoromethoxy group and the electron-donating amino group, modulated by the N-benzyl substituent, confers a unique reactivity profile on the molecule. Future research should aim to systematically explore and exploit this reactivity.
Site-Selective Functionalization: A key area of research involves the selective functionalization of the aniline core. Studies on related trifluoromethoxy-substituted anilines have shown that the choice of N-protecting group can direct metalation to different positions on the aromatic ring. nih.gov For this compound, investigating directed ortho-metalation (DoM) or remote C-H activation could provide access to a wide array of novel, polysubstituted derivatives that would be otherwise difficult to synthesize.
Photoinduced Reactions: The electron donor-acceptor (EDA) characteristics of aniline derivatives suggest potential for novel photoinduced transformations. acs.orgnih.gov Exploring photochemical reactions, such as photoinduced difluoroalkylation or cycloadditions, could unlock new reaction pathways and lead to the synthesis of complex molecular architectures under mild conditions. acs.org
Catalytic Cross-Coupling Reactions: The development of novel cross-coupling reactions where the aniline nitrogen or specific C-H bonds participate as coupling partners would be highly valuable. This could involve merging photocatalysis with transition metal catalysis to enable direct C(sp3)–C(sp2) bond formations. acs.org
Rearrangement Reactions: Catalytic rearrangement reactions can provide efficient pathways to complex aniline derivatives. researchgate.net Investigating potential rearrangements of this compound or its precursors could lead to unexpected and synthetically useful scaffolds.
Advancements in Spectroscopic Characterization Methodologies
Thorough characterization is essential for understanding the structure, bonding, and dynamics of this compound and its derivatives. While standard techniques like NMR and Mass Spectrometry are fundamental, advanced methods can provide deeper insights.
Multinuclear NMR Spectroscopy: Beyond ¹H and ¹³C NMR, systematic studies using ¹⁹F and ¹⁵N NMR spectroscopy are crucial. ¹⁹F NMR is particularly sensitive to the local electronic environment, providing a powerful probe for studying intermolecular interactions and reaction mechanisms. Two-dimensional NMR techniques like HMQC and HMBC are vital for unambiguous assignment of complex structures. jfn.ac.lk
In Situ Spectroscopy: The use of in situ monitoring techniques, such as real-time Raman or NMR spectroscopy, can be transformative for understanding reaction mechanisms. nih.gov Applying these methods to the synthesis and reactions of this compound could help identify transient intermediates and catalytic species, providing a detailed picture of the reaction pathway. nih.gov
X-ray Crystallography: Obtaining single-crystal X-ray structures of this compound and its derivatives is essential for unequivocally determining their three-dimensional structure. These structures provide valuable data on bond lengths, angles, and intermolecular interactions, which can be correlated with computational models and observed reactivity. nih.gov
Photoelectron Spectroscopy (PES): Techniques like UV-PES and X-PES can provide direct information about molecular orbital energies. jfn.ac.lk Such studies would offer fundamental insights into the electronic structure of this compound, complementing computational data.
Table 2: Advanced Spectroscopic Techniques and Their Potential Applications
| Technique | Information Gained | Relevance to Research |
|---|---|---|
| ¹⁹F NMR | Electronic environment of the OCF₃ group | Probing electronic effects, reaction monitoring, studying interactions |
| 2D NMR (COSY, HMQC, HMBC) | Connectivity and spatial relationships of atoms jfn.ac.lk | Unambiguous structure elucidation of complex derivatives |
| In Situ Raman/NMR | Real-time monitoring of species concentration nih.gov | Mechanistic studies, identification of intermediates, kinetic analysis |
| X-ray Crystallography | Precise 3D molecular structure, packing | Definitive structural proof, understanding intermolecular forces |
| Photoelectron Spectroscopy | Molecular orbital energies jfn.ac.lk | Validating computational models, understanding electronic properties |
Deeper Computational and Mechanistic Understanding of Related Chemical Systems
Computational chemistry is an indispensable tool for predicting properties, rationalizing reactivity, and elucidating reaction mechanisms. biointerfaceresearch.com
DFT Calculations: Density Functional Theory (DFT) can be used to model the geometric and electronic properties of this compound. nih.gov Such calculations can predict reactivity sites (e.g., for electrophilic or nucleophilic attack), rationalize spectroscopic data, and calculate energy barriers for proposed reaction pathways, thus guiding experimental design. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the N-benzyl group and the molecule's interactions with solvents or biological macromolecules. This is particularly relevant for understanding its behavior in different environments and for designing molecules with specific binding properties.
QSAR and Docking Studies: For potential biological applications, Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies can predict the binding affinity of derivatives with specific protein targets. arabjchem.orgresearchgate.net These in silico screening methods can prioritize compounds for synthesis and biological testing, accelerating the discovery process. biointerfaceresearch.com
Mechanistic Pathway Analysis: Extensive kinetic and computational investigations can be performed to understand complex reaction pathways, such as nucleophilic aromatic substitution or photoinduced processes. rsc.orgnih.gov This can help resolve ambiguities in proposed mechanisms and facilitate the optimization of reaction conditions for higher yields and selectivity. rsc.org
Expanding Utility in Materials Science and Specialized Chemical Synthesis
The unique properties imparted by the trifluoromethoxy group suggest significant potential for this compound as a building block in advanced materials and specialized chemicals. mdpi.com
Nonlinear Optical (NLO) Materials: "Push-pull" systems, like that in the aniline core, are known to give rise to NLO properties. Synthesizing and evaluating polymers or crystalline materials derived from this compound could lead to new materials for optoelectronic applications.
Electrochromic Polymers: Polyanilines and related polymers are known for their electrochromic properties. mdpi.com Incorporating the trifluoromethoxy group can tune the electronic energy levels (HOMO/LUMO) of the resulting polymers, thereby altering their color-switching behavior, stability, and onset oxidation potentials. mdpi.com Future work could focus on synthesizing polymers from this compound and characterizing their electrochromic performance for applications in smart windows or displays.
Pharmaceutical and Agrochemical Scaffolds: The trifluoromethoxy group is highly valued in medicinal and agricultural chemistry for its ability to enhance metabolic stability and lipophilicity, which can improve a drug candidate's pharmacokinetic profile. mdpi.comnih.gov this compound serves as a versatile scaffold for the synthesis of novel bioactive molecules. Future research will involve using it as a starting material to create libraries of compounds for screening against various biological targets, including enzymes and receptors. researchgate.netnih.gov
Flexible Electronics: Polyimide films containing trifluoromethoxy groups have shown excellent performance as substrates for flexible circuits due to their thermal stability and optical transparency. acs.org Derivatives of this compound could be explored as monomers for creating novel high-performance polymers suitable for next-generation flexible electronic devices. acs.org
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-benzyl-2-(trifluoromethoxy)aniline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves protecting aniline derivatives followed by benzylation. For example, N-benzylaniline derivatives are synthesized via Pd-catalyzed C–H functionalization or reductive amination using Pd/NiO catalysts under hydrogen atmospheres at 25°C, achieving yields up to 98% . Key factors include temperature control (-20°C to +80°C for nitration steps) and catalyst selection (e.g., Pd/S,O-ligand systems for para-selective olefination) . Purification often employs column chromatography or continuous flow reactors for industrial-scale processes .
Q. How can the purity and structural integrity of N-benzyl-2-(trifluoromethoxy)aniline be validated?
- Methodological Answer : Characterization relies on NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and melting point analysis. For example, HRMS confirms molecular formulas with <5 ppm error, while ¹H NMR (400 MHz, CDCl₃) identifies substituent patterns (e.g., trifluoromethoxy protons at δ 7.2–7.5 ppm). Purity is assessed via GC/HPLC (>95%) .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?
- Methodological Answer : The trifluoromethoxy group is strongly para-directing due to its electron-withdrawing nature. For instance, nitration of N-acetyl-3-(trifluoromethoxy)aniline occurs predominantly at the 6-position (para to the amino group), with minor meta substitution (10%) . Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and transition-state energies .
Q. What strategies enable selective functionalization of N-benzyl-2-(trifluoromethoxy)aniline at specific C–H positions?
- Methodological Answer : Pd-catalyzed C–H activation is effective. For example, Pd/S,O-ligand catalysts achieve para-selective olefination of N-benzylaniline derivatives under mild conditions (60°C, 12 h) . Alternatively, directed ortho-metalation using tert-butyllithium allows functionalization at the 6-position (adjacent to the amino group) .
Q. How do catalytic systems like Pd/NiO enhance reductive amination or cross-coupling reactions involving this compound?
- Methodological Answer : Pd/NiO (1.1 wt%) facilitates reductive amination of aldehydes and amines under H₂ at 25°C, achieving >95% yield. The catalyst’s high surface area and electron-deficient NiO support improve hydrogenation efficiency . For photocatalytic α-alkylation, Ru/Ir complexes under blue light enable C–N bond formation with alkyl halides (e.g., 35% yield with 3-bromopropene) .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?
- Methodological Answer : Key challenges include controlling exothermic reactions (e.g., nitration) and minimizing byproducts. Continuous flow reactors mitigate heat dissipation issues, while optimized hydrogenation conditions (e.g., 40 psi H₂, 50°C) enhance scalability . Stability studies (e.g., TGA/DSC) ensure the trifluoromethoxy group’s integrity under thermal stress .
Key Research Findings
- The trifluoromethoxy group’s para-directing effect dominates over steric hindrance from the N-benzyl group .
- Pd-based catalysts enable diverse functionalization but require ligand optimization to suppress dehalogenation side reactions .
- Scalable synthesis demands rigorous control of nitro-reduction steps to avoid over-reduction to amino derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
